

Spectroscopic comparison of "6-Ethoxypyridine-3-carbonitrile" and its isomers

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Compound of Interest

Compound Name: **6-Ethoxypyridine-3-carbonitrile**

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A Spectroscopic Showdown: Distinguishing **6-Ethoxypyridine-3-carbonitrile** from its Positional Isomers

In the landscape of drug discovery and development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comparative spectroscopic analysis of **6-Ethoxypyridine-3-carbonitrile** and its key positional isomers. While experimental data for each specific isomer is not readily available in public databases, this comparison leverages established spectroscopic principles and data from closely related compounds to predict their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The isomers under consideration share the molecular formula $C_8H_8N_2O$. The differentiation of these structures relies on the unique electronic environment of each atom, which gives rise to distinct spectroscopic fingerprints. For instance, the position of the ethoxy and cyano groups on the pyridine ring significantly influences the chemical shifts of the aromatic protons and carbons in NMR spectroscopy.^{[1][2][3][4][5][6][7][8]} Similarly, the vibrational modes of the C-O, C≡N, and aromatic C-H bonds in IR spectroscopy will vary subtly but measurably between isomers.^{[9][10][11][12][13]} Mass spectrometry, particularly with fragmentation techniques, can reveal characteristic fragmentation patterns based on the relative positions of the substituents.

Positional Isomers of 6-Ethoxypyridine-3-carbonitrile

For the purpose of this guide, we will focus on the following key positional isomers where the ethoxy and cyano groups are rearranged around the pyridine ring:

- Isomer 1: **6-Ethoxypyridine-3-carbonitrile**
- Isomer 2: 2-Ethoxypyridine-3-carbonitrile
- Isomer 3: 4-Ethoxypyridine-3-carbonitrile
- Isomer 4: 5-Ethoxypyridine-3-carbonitrile
- Isomer 5: 6-Ethoxypyridine-2-carbonitrile
- Isomer 6: 4-Ethoxypyridine-2-carbonitrile

Comparative Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **6-Ethoxypyridine-3-carbonitrile** and its selected isomers. These predictions are based on the analysis of substituent effects on the pyridine ring system as observed in related molecules.

Table 1: Predicted $^1\text{H-NMR}$ Chemical Shifts (δ , ppm) in CDCl_3

Isomer	H-2	H-3	H-4	H-5	H-6	-OCH ₂ -	-CH ₃
6- Ethoxypyridine-3-carbonitrile	-	CN	~7.8 (dd)	~8.4 (d)	OEt	~4.4 (q)	~1.4 (t)
2- Ethoxypyridine-3-carbonitrile	OEt	CN	~7.7 (dd)	~8.3 (dd)	~7.0 (dd)	~4.5 (q)	~1.5 (t)
4- Ethoxypyridine-3-carbonitrile	~8.6 (d)	CN	OEt	~7.0 (d)	~8.6 (s)	~4.2 (q)	~1.5 (t)
5- Ethoxypyridine-3-carbonitrile	~8.5 (d)	CN	~7.5 (d)	OEt	~8.5 (s)	~4.2 (q)	~1.5 (t)
6- Ethoxypyridine-2-carbonitrile	CN	~7.6 (d)	~7.7 (t)	~6.8 (d)	OEt	~4.5 (q)	~1.4 (t)
4- Ethoxypyridine-2-carbonitrile	CN	~7.1 (d)	OEt	~7.1 (d)	~8.5 (s)	~4.2 (q)	~1.5 (t)

Table 2: Predicted ¹³C-NMR Chemical Shifts (δ , ppm) in CDCl₃

Isomer	C-2	C-3	C-4	C-5	C-6	C≡N	-OCH ₂ -	-CH ₃
6-Ethoxypyridine-3-carbonitrile	~163	~108	~140	~155	~112	~117	~62	~14
2-Ethoxypyridine-3-carbonitrile	~160	~105	~141	~154	~118	~116	~63	~14
4-Ethoxypyridine-3-carbonitrile	~152	~110	~165	~108	~152	~115	~64	~14
5-Ethoxypyridine-3-carbonitrile	~148	~115	~123	~158	~148	~116	~64	~14
6-Ethoxypyridine-2-carbonitrile	~133	~128	~140	~110	~164	~118	~62	~14
4-Ethoxypyridine	~135	~115	~166	~115	~150	~117	~64	~14

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Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Isomer	C≡N Stretch	C-O Stretch (Aryl-Alkyl Ether)	C=N & C=C Stretch (Aromatic)	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)
All Isomers	~2220-2240	~1240-1280 (asymmetric) & ~1030- 1050 (symmetric)	~1580-1610 & ~1450- 1500	~3050-3100	~2850-2980

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

Isomer	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Neutral Losses
All Isomers	148	[M-C ₂ H ₄] ⁺ (loss of ethylene from ethoxy group), [M-CH ₃] ⁺ (loss of methyl), [M-C ₂ H ₅ O] ⁺ (loss of ethoxy radical), ions corresponding to the pyridinecarbonitrile core.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of ethoxypyridine carbonitrile isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H -NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C -NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0 to 180 ppm.
 - Number of Scans: 1024-4096, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal (0.00 ppm for ^1H and ^{13}C).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates.
- Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean, empty ATR crystal or KBr plates should be acquired prior to the sample measurement.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

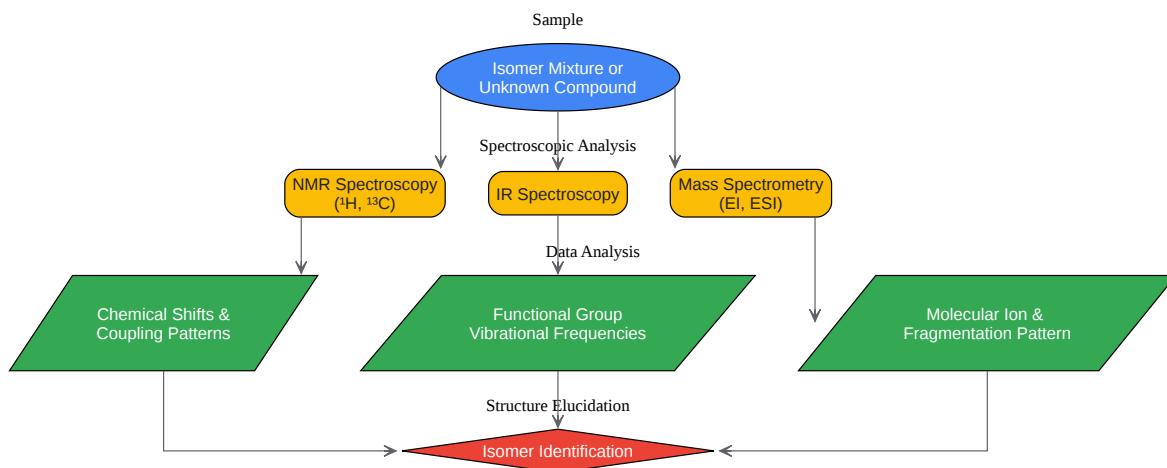
3. Mass Spectrometry (MS)

- Sample Introduction: For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass spectrometer can be used.
- Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
- GC-MS (for volatile isomers):
 - GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium.
 - Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
- Direct Infusion (ESI-MS):

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) at a low concentration (1-10 µg/mL).
- Ionization Mode: Positive ion mode.
- Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of **6-Ethoxypyridine-3-carbonitrile** and its isomers.



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Caption: Workflow for the spectroscopic identification of ethoxypyridine carbonitrile isomers.

This comprehensive guide, though based on predictive data, offers a solid framework for researchers to approach the spectroscopic differentiation of **6-Ethoxypyridine-3-carbonitrile** and its isomers. The provided experimental protocols and the logical workflow diagram serve as practical tools for the structural elucidation of these and other related compounds in a research and development setting.

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